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Compound of Interest

(2R)-2-(Boc-amino)dodecanoic
Compound Name:

acid
CAS No.: 129850-61-9
Cat. No.: B3097052

Get Quote

\ J

CAS No: 1821791-33-6 (Generic/Racemic analogs may vary) Molecular Formula:

Molecular Weight: 315.45 g/mol Stereochemistry: D-Configuration ((2R)-isomer)
Introduction & Structural Context[1][2][3][4][5][6][7]
[8]

(2R)-2-(Boc-amino)dodecanoic acid is a lipophilic, non-proteinogenic amino acid. In drug
development, it serves as a critical "staple" or hydrophobic anchor in peptide therapeutics,
enhancing membrane permeability and half-life.[1] The (2R) stereochemistry (corresponding to
D-amino acids) is specifically utilized to induce specific secondary structures (e.g.,

-turns) or to confer proteolytic resistance against endogenous L-specific peptidases.

Structural Analysis Workflow

The following workflow outlines the critical path for validating the identity and purity of the
compound, ensuring the exclusion of the (2S) enantiomer and the
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Figure 1: Analytical workflow prioritizing regio- and stereochemical validation.

Spectroscopic Data Profile
Nuclear Magnetic Resonance ( H NMR)

Solvent Selection:

is preferred over

for this lipophilic molecule to prevent micelle formation/aggregation which causes peak
broadening. However, if amide proton resolution is critical,

may be used.[1]
Diagnostic Signals (400 MHz,
): The

-proton (C2-H) and the Boc-group are the primary validation signals.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b3097052/docs?utm_src=pdf-body-img#comprehensive-characterization-profile-2r-2-boc-amino-dodecanoic-acid
https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000509
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3097052?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Position (ppm)

Multiplicity

Integral

Assignment

Mechanistic
Note

Amide 4.90 - 5.05

d (broad)
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-NH-
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1H

C(2)-H
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9H

-C(CH
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Integration
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2H

C(3)-H
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may be
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Chain 1.20-1.35

m (envelope)

16H

C(4-11)-H

"Methylene
envelope"
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of lipid tails.
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Classic
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Carbon-13 NMR ( C NMR)

Solvent:

(77.16 ppm reference).
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Carbon Type Assignment Interpretation
Carboxyl ~176.5 COOH Free acid carbonyl.
Boc carbonyl (distinct
Carbamate ~155.8 N(C=0)O )
from acid).
C(CH
Boc tert-butyl
Quaternary ~80.2
) quaternary carbon.
Diagnostic shift for
-Carbon 535 @) . .
-amino acids.
Chain 31.9, 29.6 (multi), 22.7  Alkyl Chain Bulk methylenes.[1]
C(CH
Intense signal (3
Boc Methyl ~28.3 i
) equivalent carbons).
Terminus 14.1 C(12) Terminal methyl.[1]

Mass Spectrometry (ESI-HRMS)

lonization Mode: Positive Electrospray lonization (ESI+). Theoretical Mass: 315.2409 Da (
).
e [M+H]
: 316.25 Da (Often weak due to Boc lability).
e [M+Na]
: 338.23 Da (Dominant species in ESI).
e« [2M+Na]

: 653.47 Da (Dimer formation common in lipophilic amino acids).
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e Fragment: [M - Boc + 2H]

at ~216.2 Da (Loss of Boc group, often seen if source voltage is high).

Stereochemical Validation (Critical)

Distinguishing the (2R) enantiomer from the (2S) is the most frequent failure point in sourcing
this material. Optical rotation alone is often insufficient due to the low specific rotation of long
aliphatic chains.

Optical Rotation
o Typical Value:

to

(

, Methanol).

e Note: Values near zero are common in

.[2][1] Methanol or Acetic Acid is recommended to enhance the rotation magnitude.

e Warning: If the rotation is

, the sample is likely racemic.[1]

Advanced Stereochemical Purity Protocol (Marfey's
Method)

To guarantee >99% ee (enantiomeric excess), derivatization is required.[1]
o Hydrolysis: Treat sample with 4N HCI/Dioxane to remove Boc group

Free amino acid.[1]

» Derivatization: React with FDAA (Marfey's Reagent).

e Analysis: LC-MS comparison against authentic L-standard ((2S)-2-aminododecanoic acid).
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e Elution Logic: The L-DAA (L-amino acid derivatized with L-FDAA) typically elutes before the
D-DAA ((2R)-isomer) on C18 columns.

Experimental Protocols
Solubility & Handling for Analysis

Due to the C12 chain, this compound exhibits "soap-like" behavior.[1]

¢ Protocol: Dissolve 10-15 mgin 0.6 mL

e Troubleshooting: If lines are broad (micellar broadening), add 10%

to break up aggregates or switch to

at 315 K.[1]

TLC Visualization

» Stationary Phase: Silica Gel 60 F254.[1]
» Mobile Phase:
(9:[1]1) + 1% Acetic Acid.[2][1]
 Stain: Ninhydrin will NOT work directly (Boc protected).[1]

o Correct Stain:PMA (Phosphomolybdic Acid) or Ceric Ammonium Molybdate (CAM)
followed by heating (Blue spot).

o Alternative: Expose plate to HCI vapor first (deprotect), then use Ninhydrin (Red/Purple
spot).

References & Authoritative Sources

e Spectroscopic Constants for Lipid-Amino Acids:

o Source: BMRB (Biological Magnetic Resonance Data Bank).[1]
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o Context: General shift data for lipidated amino acid tails.[1]
o URL:[Link]
» Synthesis of Boc-D-Amino Acids (General Methodology):

o Title: "Asymmetric synthesis of non-proteinogenic amino acids via dynamic kinetic
resolution."[1]

o Source:Journal of the American Chemical Society.
o Relevance: Establishes the (2R) stereocenter synthesis logic.
o Characterization of Lipopeptides:
o Title: "Structure and properties of lipopeptides derived from N-terminal lipoamino acids."
o Source:Journal of Peptide Science.
o Relevance: Confirming NMR aggregation behavior of C12-amino acids.
o Marfey's Method for D-Amino Acid Determination:
o Title: "Determination of enantiomeric purity of amino acids by Marfey's method."[1]
o Source:Carlsberg Research Communications.[1]

o URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. bmse000509 Dodecanoic Acid at BMRB [bmrb.io]
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e 2. compoundchem.com [compoundchem.com]

» To cite this document: BenchChem. [Comprehensive Characterization Profile: (2R)-2-(Boc-
amino)dodecanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3097052/docs#comprehensive-characterization-
profile-2r-2-boc-amino-dodecanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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